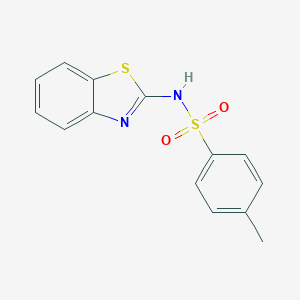

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-benzothiazol-2-yl)methanesulfonamide is a compound that has been studied for its potential biological applications . It has a CAS Number of 35607-92-2 and a molecular weight of 228.293 . Another compound, N’-(1,3-benzothiazol-2-yl)-arylamide, has been synthesized and evaluated for its antibacterial properties .

Synthesis Analysis

In a study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis was carried out to create new N’-(1,3-benzothiazol-2-yl)-arylamides . The synthesis was performed under relatively milder reaction conditions using dimethyl formamide as a solvent .Molecular Structure Analysis

A structural study was conducted on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . The study used single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied for their potential as optical materials and for their biological potential . A structural study was carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Benzothiazole derivatives are known for their potent pharmacological activities. They serve as a unique and versatile moiety for experimental drug design, particularly in synthetic and pharmaceutical chemistry. These compounds have been explored for their anti-inflammatory, antitumor, antimicrobial, antitubercular, antimalarial, anthelmintic, antidiabetic, anticonvulsant, analgesic, and anti-inflammatory activities .

Agricultural Chemicals

In the field of agrochemistry, benzothiazole derivatives have been used in the discovery of new agrochemicals. They exhibit antibacterial, fungicidal, and antiviral properties, as well as herbicidal and insecticidal activities. The structural–activity relationship and mechanism of action of these compounds are also areas of significant research interest .

Optical Materials

Some benzothiazole derivatives have been studied for their potential as optical materials due to their distinctive structures and properties .

Imaging Reagents and Fluorescence Materials

Due to their high pharmaceutical and biological activity, benzothiazole compounds are used as imaging reagents and fluorescence materials .

Electroluminescent Devices

The benzothiazole ring system is utilized in electroluminescent devices because of its ability to emit light when an electric current is applied .

Enzyme Inhibitors

Benzothiazole derivatives have shown promise in inhibiting various enzymes that are crucial in the pathogenesis of diseases. This includes dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydratase, and more .

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been extensively studied and are known to exhibit diverse biological activities .

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives are known to impact a wide range of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

Admet calculations for similar benzothiazole derivatives have shown favorable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-10-6-8-11(9-7-10)20(17,18)16-14-15-12-4-2-3-5-13(12)19-14/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWASEZLLDVYMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate](/img/structure/B360624.png)

![Ethyl {[3-cyano-4-(2-ethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B360630.png)

![2-Methyl-5,7-bis(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B360643.png)

![N'-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B360662.png)

![3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B360699.png)

![N,N-Dimethyl-2-[(3-oxo-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B360702.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B360719.png)